Calcium Gluceptate

Description

Properties

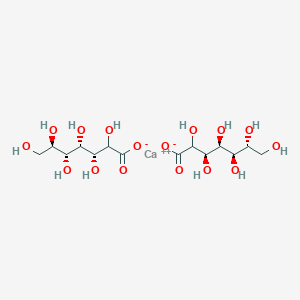

IUPAC Name |

calcium;(3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H14O8.Ca/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6?;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATUQANACHZLRT-KMRXSBRUSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26CaO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951637 | |

| Record name | Calcium gluceptate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Calcium glucoheptonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

29039-00-7, 17140-60-2 | |

| Record name | Calcium gluceptate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029039007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glucoheptonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calcium gluceptate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium glucoheptonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium bis[(2ξ)-D-gluco-heptonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the molecular weight and formula of Calcium Gluceptate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties, analytical methodologies, and biological significance of Calcium Gluceptate. The information is curated to support research, development, and quality control activities involving this compound.

Physicochemical Properties of this compound

This compound is the calcium salt of glucoheptonic acid. It is utilized as a source of calcium, an essential mineral for numerous physiological processes.[1][2] The compound can exist in anhydrous or hydrated forms.[3][4][5]

| Property | Value | References |

| Molecular Formula | C₁₄H₂₆CaO₁₆ | [3][4][6] |

| Molecular Weight | 490.42 g/mol (anhydrous) | [3][4][6] |

| Appearance | White to slightly yellow, amorphous powder | [7] |

| Solubility | Very soluble in water; practically insoluble in acetone (B3395972) and ethanol | [7] |

| pH (1 in 10 solution) | 6.0 - 8.0 | [3][4][5][7] |

Experimental Protocols for Characterization

The identification and quantification of this compound are critical for quality control in pharmaceutical formulations. Standardized methodologies are outlined in pharmacopeias such as the United States Pharmacopeia (USP).

Identification

-

Infrared Absorption Spectroscopy (IR) : The infrared absorption spectrum of the substance is compared to that of a reference standard (USP this compound RS). The spectra should be concordant.[3][4][5][7]

-

Test for Calcium : A solution of this compound (typically 1 in 50 or 20 mg/mL) will yield a positive test for the presence of calcium ions, as per standard wet chemistry identification tests.[3][4][5][7]

Assay (Quantification)

The assay for this compound is typically performed using a complexometric titration with edetate disodium (B8443419) (EDTA).

-

Procedure :

-

Accurately weigh approximately 800 mg of this compound.

-

Dissolve the sample in 150 mL of water containing 2 mL of 3 N hydrochloric acid.

-

While stirring, add approximately 25 mL of 0.05 M edetate disodium from a buret.

-

Add 15 mL of 1 N sodium hydroxide (B78521) and 300 mg of hydroxy naphthol blue indicator.

-

Continue the titration with 0.05 M edetate disodium to a distinct blue endpoint.

-

Each mL of 0.05 M edetate disodium is equivalent to 24.52 mg of C₁₄H₂₆CaO₁₆.[3][4][7]

-

Loss on Drying

Thermogravimetric analysis (TGA) is employed to determine the water content of this compound, which can exist in various hydrated forms.

Biological Significance and Signaling Pathways

Calcium ions (Ca²⁺) are fundamental to a vast array of cellular signaling pathways, acting as a ubiquitous second messenger.[2] While this compound's primary pharmacological action is to provide a bioavailable source of calcium to replenish diminished levels in the body, the released calcium ions participate in numerous critical physiological processes.[1] These include neurotransmitter release, muscle contraction, and bone mineralization.[2][8]

The diagram below illustrates a generalized signaling pathway involving intracellular calcium. An external stimulus activates a G-protein coupled receptor (GPCR), leading to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This increase in intracellular Ca²⁺ concentration then modulates the activity of various downstream effector proteins, leading to a cellular response.

Caption: Generalized Calcium Signaling Pathway.

References

- 1. Calcium glucoheptonate | C14H26CaO16 | CID 62859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of calcium glucoheptonate on proliferation and osteogenesis of osteoblast-like cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newdruginfo.com [newdruginfo.com]

- 4. ammol.org [ammol.org]

- 5. trungtamthuoc.com [trungtamthuoc.com]

- 6. Calcium glucoheptonate EP Reference Standard Sigma Aldrich [sigmaaldrich.com]

- 7. This compound Glucoheptonate USP EP BP Ph Eur Manufacturers [anmol.org]

- 8. droracle.ai [droracle.ai]

A Technical Guide to Calcium Gluceptate for Researchers and Drug Development Professionals

Introduction: Calcium Gluceptate is an organic calcium salt valued in biomedical research and pharmaceutical applications for its high solubility and bioavailability. It serves as an efficient source of calcium ions (Ca²⁺), making it a critical component in studies of calcium-mediated signaling, as a therapeutic agent for treating calcium deficiencies, and as an excipient in drug formulations. This guide provides an in-depth overview of its chemical properties, analytical methods, and its role in biological pathways.

Core Chemical and Physical Properties

This compound is the calcium salt of glucoheptonic acid. It can exist in anhydrous or hydrated forms and is composed of a mixture of the alpha and beta epimers of glucoheptonic acid.[1][2]

| Property | Value | Reference |

| CAS Number | 29039-00-7 | [1] |

| Molecular Formula | C₁₄H₂₆CaO₁₆ (anhydrous) | [1] |

| Molecular Weight | 490.42 g/mol (anhydrous) | [1] |

| Appearance | White to very slightly yellow, amorphous, hygroscopic powder. | [3] |

| Solubility | Very soluble in water; practically insoluble in acetone (B3395972) and ethanol. | [3] |

| IUPAC Name | calcium;bis((3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate) |

Quantitative Specifications (USP)

The United States Pharmacopeia (USP) provides stringent specifications for this compound to ensure its quality and purity for pharmaceutical use.[1][4]

| Parameter | Specification |

| Assay (dried basis) | 95.0% – 102.0% of C₁₄H₂₆CaO₁₆ |

| pH (1 in 10 solution) | 6.0 – 8.0 |

| Loss on Drying | Anhydrous: ≤ 1.0%Dihydrate: ≤ 6.9%Hemiheptahydrate (3.5 H₂O): ≤ 11.4% |

| Chloride | ≤ 0.07% |

| Sulfate | ≤ 0.05% |

| Heavy Metals | ≤ 0.002% |

| Reducing Sugars | Passes test (no immediate red precipitate formed) |

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis and quality control of this compound. The following protocols are based on USP monographs.

Assay for this compound (Complexometric Titration)

This method determines the purity of this compound by titrating the calcium content with edetate disodium (B8443419) (EDTA).

-

Sample Preparation: Accurately weigh approximately 800 mg of this compound.

-

Procedure:

-

Dissolve the sample in 150 mL of water containing 2 mL of 3 N hydrochloric acid.

-

While stirring (preferably with a magnetic stirrer), add approximately 25 mL of 0.05 M edetate disodium VS from a 50-mL buret.

-

Add 15 mL of 1 N sodium hydroxide (B78521) and 300 mg of hydroxy naphthol blue indicator.

-

Continue the titration with 0.05 M edetate disodium VS until the endpoint is reached, indicated by a distinct blue color.

-

Perform a blank determination, omitting the sample.

-

-

Calculation: The percentage of this compound is calculated using the volumes of titrant consumed by the sample and the blank, the molarity of the titrant, and the sample weight. Each mL of 0.05 M edetate disodium is equivalent to 24.52 mg of C₁₄H₂₆CaO₁₆.[5]

Test for Reducing Sugars

This protocol is designed to detect the presence of contaminating reducing sugars.

-

Sample Preparation: Dissolve 0.50 g of this compound in 10 mL of hot water.

-

Procedure:

-

Add 2 mL of 3 N hydrochloric acid to the sample solution and boil for approximately 2 minutes.

-

Cool the solution and add 5 mL of sodium carbonate TS. Allow it to stand for 5 minutes.

-

Dilute with water to 20 mL and filter the solution.

-

Add 5 mL of the clear filtrate to about 2 mL of alkaline cupric tartrate TS.

-

Boil the mixture for 1 minute.

-

-

Acceptance Criteria: The test is passed if no red precipitate forms immediately.[4][5]

High-Performance Liquid Chromatography (HPLC) Analysis

While the USP monograph relies on titration, HPLC methods are valuable for separating and quantifying related substances. A general Reverse-Phase (RP-HPLC) method can be adapted for this purpose.

-

Column: Inertsil C18 (4.6 mm x 150 mm, 5µm).

-

Mobile Phase: A mixture of 1% (v/v) phosphoric acid in water and methanol (B129727) (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration in water.

-

Prepare the sample solution by dissolving the test substance in water to a similar concentration.

-

Inject both solutions into the chromatograph and record the peak areas.

-

The content of related substances can be determined by comparing the peak areas in the sample chromatogram to the principal peak in the standard chromatogram.

-

Mandatory Visualizations

Logical Workflow for Quality Control Assay

The following diagram illustrates the workflow for the USP assay of this compound, a critical procedure in its quality control.

Role in Calcium Signaling Pathway

This compound acts as an exogenous source of calcium ions, which are fundamental second messengers in numerous cellular signaling pathways. The diagram below shows a simplified representation of how an influx of extracellular calcium can trigger intracellular events.

References

A Technical Guide to the Solubility of Calcium Gluceptate in Water and Other Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of calcium gluceptate, a critical parameter for its application in pharmaceutical formulations and scientific research. The solubility of this organic calcium salt is a multifaceted characteristic, profoundly influenced by its physicochemical form, the solvent system, and other environmental factors.

Core Concepts in this compound Solubility

This compound's solubility is not a single value but rather a range dependent on its solid-state properties. The primary factors governing its dissolution behavior are:

-

Polymorphism and Amorphous Forms: this compound can exist in different crystalline forms (polymorphs) and as an amorphous solid. These forms can have significantly different solubilities.

-

Hydration State: The presence of water molecules within the crystal lattice (hydrates) also impacts solubility.

-

Epimeric Ratio: this compound is the calcium salt of glucoheptonic acid, which has alpha (α) and beta (β) epimers. The ratio of these epimers in a sample can affect the stability and solubility of its aqueous solutions.[1][2][3]

Quantitative Solubility Data

The solubility of this compound is most significantly dictated by its physical form. The amorphous anhydrous state is substantially more soluble than its crystalline counterparts.

Table 1: Solubility of Different Forms of this compound in Water

| Form | Temperature | Solubility | Molarity (mol/L) |

| Amorphous Anhydrate | Room Temperature | > 2 molal | > 2 |

| Crystalline Anhydrate | Room Temperature | 1.3 molal | 1.3 |

| Crystalline Hydrate (3.5 H₂O) | 25.5°C | 0.06 molal (≈3.3% w/v) | 0.06 |

| Not Specified | Not Specified | ≥89.2 mg/mL | ≥0.18 |

Note: The amorphous form, while highly soluble, can convert to the less soluble crystalline hydrate, leading to precipitation from solution.[2][4]

Table 2: Solubility of this compound in Other Solvents

| Solvent | Solubility |

| Acetone | Practically Insoluble |

| Ethanol (96%) | Practically Insoluble |

| Dimethyl Sulfoxide (DMSO) | ≥4.90 mg/mL (with gentle warming) |

Factors Influencing Aqueous Solubility

Several factors can be manipulated to enhance or control the solubility of this compound in aqueous solutions.

pH

Temperature

For many salts, solubility increases with temperature. For instance, the closely related calcium gluconate is sparingly soluble in water at room temperature but freely soluble in boiling water.[5]

Presence of Other Ions and Excipients

Complex formation with other ions in solution can influence the solubility of this compound. For example, the solubility of calcium gluconate is increased in the presence of sodium lactate (B86563) or sodium lactobionate (B10762962) due to complex formation.[6]

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the search results, standard methodologies for pharmaceutical salts are applicable.

Equilibrium Solubility (Shake-Flask Method)

This method, often considered the "gold standard," determines the thermodynamic solubility.

-

Preparation: Add an excess amount of the solid this compound to a vial containing the solvent of interest (e.g., purified water, buffered solutions).

-

Equilibration: Agitate the vials at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be maintained.

-

Separation: Separate the saturated solution from the undissolved solid by filtration (using a filter that does not adsorb the solute) or centrifugation.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a specific calcium ion assay.

Kinetic Solubility

This high-throughput method is often used in early drug discovery.

-

Stock Solution: Prepare a concentrated stock solution of this compound in a highly polar organic solvent like DMSO.

-

Titration: Add aliquots of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).

-

Detection of Precipitation: Monitor the solution for the first sign of precipitation using turbidimetry or nephelometry. The concentration at which precipitation occurs is the kinetic solubility.

Dissolution Mechanism and Influencing Factors

The dissolution of this compound in water is a physical process of solvation and dissociation. The following diagram illustrates the key steps and influencing factors.

References

- 1. Solubility of this compound and the Preparation of this compound Injection USP | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]

- 2. Precipitation of this compound from aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound | High Purity | For Research Use [benchchem.com]

- 5. Calcium gluconate | 299-28-5 [chemicalbook.com]

- 6. Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate: importance of complex formation for solubility increase by hydroxycarboxylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Calcium Gluceptate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of Calcium Gluceptate, a crucial pharmaceutical ingredient. It details the underlying chemical principles, offers step-by-step experimental protocols, and presents quantitative data to facilitate reproducibility and process optimization. The guide covers two main synthetic routes: the direct reaction of glucoheptonic acid or its lactone with a calcium source and the cyanohydrin synthesis based on the Kiliani-Fischer reaction. Furthermore, it elaborates on key purification techniques, including crystallization, precipitation, and ion-exchange chromatography, which are critical for achieving the high purity required for pharmaceutical applications. This document is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of this compound.

Introduction

This compound, the calcium salt of glucoheptonic acid, is a widely used source of calcium in parenteral nutrition and as a therapeutic agent for the treatment of hypocalcemia.[1] Its high water solubility and bioavailability make it a preferred choice over other calcium salts.[2] The synthesis and purification of this compound are critical processes that determine the final product's quality, purity, and stability. This guide delves into the technical details of the most relevant synthesis and purification methodologies.

This compound can exist as the calcium salt of the alpha epimer of glucoheptonic acid or a mixture of the alpha and beta epimers.[3][4] It can also be anhydrous or hydrated.[3][4] The physical and chemical properties, including solubility, can vary significantly depending on the epimeric ratio and the degree of hydration, which has implications for its formulation and stability.[3]

Synthesis of this compound

There are two primary methods for the synthesis of this compound: the direct neutralization of glucoheptonic acid (or its lactone) with a calcium source and the cyanohydrin synthesis.

Synthesis from Glucoheptonic Acid or its Lactone

This is the most direct and common method for producing this compound. It involves the reaction of glucoheptonic acid or its delta-lactone with a suitable calcium base, such as calcium carbonate or calcium hydroxide (B78521).[5]

Materials:

-

Glucoheptono-delta-lactone

-

Calcium Carbonate (CaCO₃)

-

Purified Water

-

Medicinal Activated Carbon

Procedure:

-

Reaction:

-

Charge a reaction vessel with a measured volume of purified water.

-

With stirring, add a specific amount of glucoheptono-delta-lactone to the water.

-

Once the lactone is fully dissolved, slowly add a stoichiometric amount of calcium carbonate.

-

Heat the reaction mixture to 80-90°C and maintain this temperature with continuous stirring for approximately 1.5 to 2 hours to ensure the reaction goes to completion.

-

-

Decolorization:

-

To the hot reaction mixture, add a small amount of medicinal activated carbon (e.g., 0.1-0.2% w/v).

-

Maintain the temperature at 80-90°C and continue stirring for 30 minutes to decolorize the solution.

-

-

Filtration:

-

Filter the hot solution to remove the activated carbon and any other insoluble impurities.

-

The resulting clear filtrate is an aqueous solution of this compound, which can then be further purified.

Cyanohydrin Synthesis (Kiliani-Fischer Synthesis Extension)

This method involves the chain elongation of a starting sugar, typically D-glucose, to form a seven-carbon sugar acid (glucoheptonic acid). This is a multi-step process that offers an alternative route to the key intermediate.[5]

-

Cyanohydrin Formation:

-

An aqueous solution of D-glucose is reacted with a cyanide source, such as sodium cyanide (NaCN), to form a mixture of two epimeric cyanohydrins. This reaction is a nucleophilic addition to the aldehyde group of the glucose.

-

-

Hydrolysis:

-

The resulting cyanohydrins are then hydrolyzed, typically under basic conditions, to convert the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding a mixture of sodium glucoheptonoates.

-

-

Conversion to Calcium Salt:

-

The sodium glucoheptonoate solution can be converted to this compound through an ion-exchange process or by acidification to glucoheptonic acid followed by neutralization with a calcium source.

-

Purification of this compound

Achieving high purity is paramount for pharmaceutical-grade this compound. The primary purification methods are crystallization, precipitation, and ion-exchange chromatography.

Purification by Crystallization

Crystallization is a crucial step to isolate and purify this compound from the reaction mixture. The solubility of this compound is dependent on its crystalline form (amorphous vs. crystalline hydrate) and the epimeric ratio.[3]

Materials:

-

Aqueous solution of this compound

-

Seed crystals of this compound (optional)

Procedure:

-

Cooling and Seeding:

-

Cool the hot, filtered this compound solution to 30-40°C.

-

Optionally, add seed crystals to induce crystallization.

-

Continue to cool the solution slowly to 10-20°C.

-

-

Crystallization:

-

Maintain the temperature at 10-20°C and stir the solution at a controlled frequency (e.g., 20 Hz) for 8-12 hours to promote the growth of uniform crystals.

-

-

Isolation and Drying:

-

Isolate the crystals by centrifugal filtration.

-

Wash the filter cake with a small amount of cold water.

-

Dry the crystals under vacuum at a temperature that avoids decomposition (e.g., 70°C) to obtain the final product.

-

Purification by Precipitation

Precipitation can be used to recover amorphous this compound from a concentrated aqueous solution.

Materials:

-

Concentrated aqueous solution of this compound

-

Anhydrous methanol

Procedure:

-

Concentration:

-

Concentrate the aqueous solution of this compound under vacuum to a thick syrup (specific gravity of approximately 1.45).

-

-

Precipitation:

-

Add the concentrated syrup in a fine stream to a vessel containing vigorously stirred anhydrous methanol.

-

Amorphous this compound will precipitate out of the solution.

-

-

Isolation and Drying:

-

Recover the solid precipitate by filtration.

-

Wash the solid with fresh anhydrous methanol.

-

Dry the product under vacuum at a suitable temperature (e.g., 50°C) to remove all traces of methanol.[6]

-

Purification by Ion-Exchange Chromatography

Ion-exchange chromatography is an effective method for removing ionic impurities. A cation-exchange resin can be used to convert a solution of a salt of glucoheptonic acid (e.g., sodium glucoheptonoate) into glucoheptonic acid, which can then be neutralized with a high-purity calcium source.[3][7]

Materials:

-

Aqueous solution of Sodium Glucoheptonate

-

Strong acid cation-exchange resin (e.g., nuclear sulfonic acid polystyrene resin)

-

High-purity Calcium Carbonate or Calcium Hydroxide

Procedure:

-

Resin Preparation:

-

Regenerate the cation-exchange resin with a strong acid (e.g., hydrochloric acid or sulfuric acid) and wash with deionized water until the eluent is neutral.

-

-

Ion Exchange:

-

Pass the aqueous solution of sodium glucoheptonate through the prepared cation-exchange resin column. The sodium ions will be exchanged for hydrogen ions, resulting in an eluent of glucoheptonic acid.

-

-

Neutralization:

-

Heat the glucoheptonic acid solution to approximately 80°C.

-

Slowly add high-purity calcium carbonate or calcium hydroxide with stirring until the pH is neutral.

-

-

Further Processing:

-

The resulting this compound solution can then be further purified by crystallization or precipitation as described above.

-

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and purification of this compound.

Table 1: Purity and Yield Data for this compound Synthesis

| Parameter | Method | Reported Value | Reference |

| Purity (Assay) | Titration | 95.0% - 102.0% (on dried basis) | USP[5][8][9] |

| Yield | From Glucono-delta-lactone | 95.2% (for Calcium Gluconate) | CN112552167A |

| Purity (HPLC) | HPLC | 98.9% (for Calcium Gluconate) | CN112552167A |

Table 2: USP Specifications for Impurities in this compound

| Impurity | Limit | Test Method | Reference |

| Chloride | Not More Than 0.07% | USP <221> | [5][8][9] |

| Sulfate | Not More Than 0.05% | USP <221> | [5][8][9] |

| Heavy Metals | Not More Than 0.002% | USP <231> | [5] |

| Reducing Sugars | No red precipitate formed | USP Test | [5][9] |

Table 3: Loss on Drying for Different Hydrates of this compound

| Hydrate Form | Maximum Loss on Drying | Test Condition | Reference |

| Anhydrous | 1.0% | Thermogravimetric Analysis to 150°C | [5][8][9] |

| Dihydrate (2H₂O) | 6.9% | Thermogravimetric Analysis to 150°C | [5] |

| 3.5 Hydrate (3½H₂O) | 11.4% | Thermogravimetric Analysis to 150°C | [5] |

Visualizations

The following diagrams illustrate the workflows for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound from its delta-lactone.

Caption: Workflows for the purification of this compound.

Caption: Workflow for purification via the ion-exchange method.

Conclusion

The synthesis and purification of this compound are well-established processes that can be reliably performed using the methods outlined in this guide. The choice of synthesis route and purification technique will depend on factors such as the desired purity, scale of production, and available starting materials. By carefully controlling reaction conditions and purification parameters, it is possible to produce high-purity this compound that meets the stringent requirements of the pharmaceutical industry. The information and protocols provided herein serve as a valuable resource for scientists and professionals in the field, enabling them to develop and optimize robust and efficient manufacturing processes for this important pharmaceutical compound.

References

- 1. EP1516624A9 - Method of producing calcium gluconolactate, compositions, processes and uses of same - Google Patents [patents.google.com]

- 2. Precipitation of this compound from aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN114369020A - A kind of preparation method of calcium gluconate anhydrous - Google Patents [patents.google.com]

- 4. This compound [drugfuture.com]

- 5. US3033900A - Method of preparing calcium glucoheptonate - Google Patents [patents.google.com]

- 6. wbcil.com [wbcil.com]

- 7. drugfuture.com [drugfuture.com]

- 8. trungtamthuoc.com [trungtamthuoc.com]

- 9. CN112552167A - Preparation method of calcium gluconate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of Calcium Gluceptate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium gluceptate, a salt of calcium and glucoheptonic acid, serves as a readily bioavailable source of calcium for therapeutic applications. Its primary mechanism of action is the restoration of calcium homeostasis in states of hypocalcemia. This guide provides a comprehensive overview of the molecular and cellular mechanisms through which this compound exerts its effects. It delves into its pharmacokinetics, its role in bone mineralization via stimulation of osteogenic signaling pathways, and its critical function in the management of hyperkalemia through the stabilization of cardiac cell membranes. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the underlying biological pathways to facilitate a deeper understanding for research and drug development professionals.

Introduction

Calcium is an essential mineral vital for numerous physiological processes, including neuromuscular function, myocardial contractility, blood coagulation, and bone metabolism.[1] this compound is a pharmaceutical formulation designed to deliver calcium ions effectively to address deficiencies and manage specific medical conditions. Its superior solubility and bioavailability compared to other calcium salts, such as calcium carbonate, make it a valuable therapeutic agent.[2] This guide will explore the fundamental mechanisms of action of this compound at the cellular and systemic levels.

Pharmacokinetics and Bioavailability

The therapeutic efficacy of this compound is underpinned by its favorable pharmacokinetic profile. Upon administration, it dissociates to release calcium ions (Ca²⁺) into the bloodstream.

Data Presentation: Pharmacokinetic Parameters

A comparative study on the oral bioavailability of calcium from calcium glucoheptonate (a synonym for this compound) versus calcium carbonate provides key quantitative insights.

| Parameter | This compound vs. Calcium Carbonate (Test/Reference Ratio) | 90% Confidence Interval | Time Post-Administration | Citation |

| Relative Oral Bioavailability (F) | 92% | Not specified | 6 hours | [3] |

| 89% | Not specified | 12 hours | [3] | |

| Maximum Plasma Concentration (Cmax) | Not specified | 77.09%–120.31% | 12 hours | [3] |

| Area Under the Curve (AUC0–t) | Not specified | 60.58%–122.30% | 12 hours | [3] |

Table 1: Relative Bioavailability and Pharmacokinetic Comparison of this compound with Calcium Carbonate.

Plasma Protein Binding

| Binding Constant | Value (L/mol) at pH 7.4 | Description | Citation |

| k1 | 367 | High-affinity binding site 1 | [4] |

| k2 | 314 | High-affinity binding site 2 | [4] |

| k3 | 291 | High-affinity binding site 3 | [4] |

| k4 | 179 | High-affinity binding site 4 | [4] |

| k5 | 40 | Low-affinity binding sites (n=10) | [4] |

| Stoichiometric K1 | 1513 | Stoichiometric association constant 1 | [4] |

| Stoichiometric K2 | 647 | Stoichiometric association constant 2 | [4] |

Table 2: Quantitative Analysis of Calcium Ion Binding to Human Serum Albumin.

Mechanism of Action in Osteogenesis

This compound plays a crucial role in bone formation by providing the necessary calcium for mineralization and by actively promoting the proliferation and differentiation of osteoblasts.[1]

Cellular Effects on Osteoblasts

In vitro studies using osteoblast-like cells (MG-63) have demonstrated that this compound significantly enhances cell proliferation and calcium uptake.[2]

| This compound Concentration (mM) | Cell Proliferation (% of Control) | Citation |

| 0.25 | 157.35% | [2] |

| 1.0 | Significantly higher than control | [2] |

| 2.0 | Significantly higher than control | [2] |

Table 3: Proliferative Effect of this compound on Osteoblast-like MG-63 Cells.

Signaling Pathways in Osteoblast Differentiation

Calcium released from this compound stimulates osteogenesis by upregulating the expression of key osteogenic markers, including collagen-1, osteocalcin, and osteopontin.[2][6] This process is mediated through complex signaling pathways, primarily involving the transcription factor Runx2 and the Notch signaling pathway.[1][7]

Runx2 is a master transcription factor for osteoblast differentiation.[8] Calcium signaling can influence Runx2 activity through various upstream regulators, including Bone Morphogenetic Proteins (BMPs) and Wnt signaling.[3][9] Increased intracellular calcium can activate protein kinase C (PKC), which in turn can phosphorylate and activate Runx2, leading to the transcription of osteoblast-specific genes.[1][10]

The Notch signaling pathway is also critically involved in osteogenesis.[7] Notch signaling can be modulated by calcium levels and plays a role in the differentiation of osteoblasts and osteocytes.[11] The interaction is complex, with Notch having dual roles depending on the cellular context. In some instances, Notch activation promotes osteogenic differentiation.[6]

Mechanism of Action in Hyperkalemia

In the emergency management of hyperkalemia with cardiac toxicity, this compound does not lower serum potassium levels but acts as a cardioprotective agent by stabilizing the myocardial cell membrane.[12][13]

Electrophysiological Effects

Elevated extracellular potassium depolarizes the resting membrane potential of cardiomyocytes, bringing it closer to the threshold potential and increasing myocardial excitability, which can lead to arrhythmias.[12] Calcium ions counteract this effect by increasing the threshold potential, thus restoring the normal gradient between the resting and threshold potentials.[2][12] This "membrane stabilization" effect reduces the likelihood of arrhythmias.[9]

References

- 1. Potential mechanisms underlying the Runx2 induced osteogenesis of bone marrow mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative analyses of the interaction between calcium ions and human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Notch signaling: Its essential roles in bone and craniofacial development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Signaling networks in RUNX2-dependent bone development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of the osteoblast-specific transcription factor, Runx2: responsiveness to multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Notch Signaling in Osteogenesis, Osteoclastogenesis, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. curiousclinicians.com [curiousclinicians.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Bioavailability of Calcium Gluceptate and Other Calcium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioavailability of calcium gluceptate in comparison to other commonly used calcium salts, including calcium carbonate, calcium citrate (B86180), and calcium lactate (B86563). This document summarizes key pharmacokinetic data, details the experimental protocols for bioavailability assessment, and illustrates the underlying physiological pathways of calcium absorption.

Comparative Bioavailability of Calcium Salts

The bioavailability of a calcium salt is a critical factor in its efficacy as a supplement or therapeutic agent. It is influenced by several factors, including the salt's solubility and the physiological conditions of the gastrointestinal tract. The following tables summarize quantitative pharmacokinetic data from clinical studies, offering a comparative overview of this compound and other major calcium salts.

Table 1: Pharmacokinetic Parameters of this compound vs. Calcium Carbonate

This table presents data from a single-dose, randomized, open-label, two-period crossover study in 24 healthy adult volunteers. Subjects received 500 mg of elemental calcium from either this compound (referred to as calcium glucoheptonate) or calcium carbonate under fasting conditions.[1]

| Parameter | This compound (Test) | Calcium Carbonate (Reference) |

| Cmax (mg/dL) | 10.13 ± 0.47 | 10.03 ± 0.51 |

| Tmax (h) | 3.0 (2.0 - 5.0) | 3.0 (2.0 - 5.0) |

| AUC₀₋₁₂ (mg·h/dL) | 114.6 ± 4.9 | 115.8 ± 5.6 |

| Relative Bioavailability (F) at 12h (%) | 89% | 100% (Reference) |

Data are presented as mean ± standard deviation for Cmax and AUC₀₋₁₂, and as median (range) for Tmax. Cmax denotes the maximum plasma concentration, Tmax is the time to reach Cmax, and AUC₀₋₁₂ is the area under the plasma concentration-time curve from 0 to 12 hours.

The study concluded that this compound has a high relative bioavailability compared to calcium carbonate.[1][2] The relative oral bioavailability of calcium from calcium glucoheptonate was 92% within 6 hours and 89% within 12 hours when compared to calcium carbonate.[1][2]

Table 2: Comparative Bioavailability of Various Calcium Salts from Different Studies

Direct comparative data for this compound against calcium citrate and lactate is limited. The following table provides a broader comparison based on studies that often use calcium carbonate as a common reference.

| Calcium Salt | Elemental Calcium (%) | Key Bioavailability Characteristics |

| This compound | ~8.2% | Highly soluble.[1] Shows high relative bioavailability, comparable to calcium carbonate.[1][2] |

| Calcium Carbonate | ~40% | Low solubility in water; requires gastric acid for optimal absorption and should be taken with meals.[1] It is the most common and least expensive form. |

| Calcium Citrate | ~21% | Absorption is not dependent on gastric acid and can be taken with or without meals.[1] Generally considered to have superior absorption to calcium carbonate, particularly in individuals with low stomach acid.[3] |

| Calcium Lactate | ~13% | Soluble calcium salt.[4] Has a similar solubility and absorption profile to calcium gluconate.[5] |

| Calcium Gluconate | ~9% | Soluble calcium salt.[4] Some studies suggest its bioavailability is similar to that of milk and calcium carbonate.[6] |

Experimental Protocols for Bioavailability Assessment

The following section outlines a typical experimental design for an in-vivo study aimed at determining the relative bioavailability of different calcium salts in humans, based on protocols from cited literature.[1]

Study Design

A randomized, single-dose, open-label, two-period, crossover study design is commonly employed.

-

Randomization: Subjects are randomly assigned to a sequence of treatments.

-

Crossover: Each subject receives both the test (e.g., this compound) and reference (e.g., calcium carbonate) formulations in different periods, separated by a washout period.

-

Washout Period: A sufficient time, typically 7 days, is allowed between treatment periods for the elimination of the administered calcium from the previous phase.

Subject Population

-

Healthy adult volunteers.

-

Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population and to minimize variability. Key criteria often include age, BMI, and normal renal function.

-

Informed consent is obtained from all participants.

Dosing and Administration

-

Subjects typically undergo an overnight fast (e.g., 12 hours) before drug administration.[1]

-

A standardized dose of elemental calcium is administered for both the test and reference products.

-

The formulation (e.g., oral ampoules, effervescent tablets) is administered with a standardized volume of water.

Blood Sampling

-

Venous blood samples are collected at predetermined time points.

-

A pre-dose sample is taken, followed by multiple post-dose samples over a period of up to 24 hours (e.g., at 0, 1, 2, 3, 4, 5, 6, 8, 12, and 24 hours).

Analytical Method

-

Total calcium concentrations in plasma or serum are determined using a validated analytical method, such as atomic absorption spectrophotometry.

Pharmacokinetic Analysis

The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject:

-

Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.

-

Tmax (Time to Cmax): The time at which Cmax is observed.

-

AUC (Area Under the Curve): The area under the plasma concentration-time curve, calculated using the trapezoidal rule. This reflects the total extent of calcium absorption.

Statistical Analysis

-

Statistical comparisons of the pharmacokinetic parameters between the test and reference formulations are performed to determine relative bioavailability.

-

Log-transformed Cmax and AUC values are typically used for statistical analysis.

-

Bioequivalence is often concluded if the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC fall within a predefined range (e.g., 80-125%).

The workflow for a typical bioavailability study can be visualized as follows:

References

- 1. Relative bioavailability and pharmacokinetic comparison of calcium glucoheptonate with calcium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of Common Calcium Supplements | AAFP [aafp.org]

- 4. pjps.pk [pjps.pk]

- 5. Vitamin D and Calcium and Bioavailability of Calcium in Various Calcium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages [scirp.org]

A Technical Deep Dive into the Physicochemical Properties of Calcium Gluceptate Epimers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the alpha (α) and beta (β) epimers of calcium gluceptate. Understanding the distinct characteristics of these epimers is critical for the formulation, stability, and bioavailability of pharmaceutical products containing this essential calcium source. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the fundamental biological role of calcium.

Introduction to this compound and its Epimers

This compound is the calcium salt of glucoheptonic acid. It is utilized in pharmaceutical formulations as a source of calcium for the treatment or prevention of calcium deficiency.[1] Glucoheptonic acid possesses multiple chiral centers, leading to the existence of different stereoisomers. The epimers of particular interest in pharmaceutical applications are the α- and β-forms, which differ in the stereochemical configuration at the C2 position. This subtle structural difference results in significant variations in their physicochemical properties, most notably solubility and the stability of their aqueous solutions.[2]

According to the United States Pharmacopeia (USP), this compound can be anhydrous or hydrated and may consist of the calcium salt of the alpha epimer, or a mixture of the alpha and beta epimers of glucoheptonic acid.[3][4][5]

Comparative Physicochemical Properties

The distinct solid-state and solution properties of the this compound epimers are summarized below. The alpha epimer is typically found as a crystalline hydrate (B1144303), which is sparingly soluble in water.[2][6] In contrast, a mixture of the alpha and beta epimers often exists in a more soluble, amorphous, and anhydrous form.[2]

Solubility and Solution Stability

The difference in aqueous solubility between the crystalline α-epimer and the amorphous mixed epimer form is substantial and has significant implications for formulation development, particularly for injectable solutions.

Table 1: Aqueous Solubility of this compound Forms

| Form | Description | Solubility | Reference |

| Crystalline Hydrate (predominantly α-epimer) | Crystalline solid with 3.5 molecules of water of crystallization. | Sparingly soluble; ~3.3% w/v (0.06 molal) at 25.5°C. | [6] |

| Amorphous Anhydrate (mixture of α- and β-epimers) | Amorphous solid. | Very soluble; > 2 molal at room temperature. | [6] |

The stability of concentrated this compound solutions is highly dependent on the ratio of the α- and β-epimers. Solutions with a higher proportion of the α-epimer are prone to precipitation of the less soluble crystalline hydrate.[2] It has been observed that the stability of solutions decreases as the percentage of the alpha-epimer exceeds approximately 50%.[2]

Physical Form and Hydration State

The solid-state form of this compound is a critical determinant of its physical properties. The α-epimer tends to crystallize as a hydrate, while the mixed epimers are often prepared as an amorphous anhydrate.

Table 2: Physical Forms and Hydration States of this compound

| Property | Crystalline α-Epimer | Amorphous (Mixed Epimers) |

| Physical State | Crystalline solid | Amorphous powder |

| Hydration | Typically exists as a hydrate (e.g., 3.5 H₂O) | Typically anhydrous |

The water content of different forms of this compound can be determined by thermogravimetric analysis (TGA). The USP provides guidelines for the acceptable loss on drying for anhydrous and hydrated forms.[3][4]

Hygroscopicity

Experimental Protocols

The characterization of this compound epimers involves several key analytical techniques. The following sections outline the methodologies for these analyses based on information from the scientific literature.

Determination of Epimer Ratio by Gas Chromatography (GC)

This method allows for the quantification of the α- and β-epimer ratio in a sample of this compound.

Methodology:

-

Ion Exchange: An aqueous solution of this compound is passed through a cation-exchange resin to convert the calcium salt into a mixture of glucoheptonic acids and their corresponding lactones.[2]

-

Lyophilization: The resulting solution is freeze-dried to remove water.[2]

-

Lactonization: The acid-lactone mixture is treated with concentrated hydrochloric acid to facilitate the conversion to γ-lactones.[2]

-

Derivatization: The hydroxyl groups of the γ-lactones are trimethylsilylated using a reagent such as trimethylsilylimidazole.[2]

-

GC Analysis: The derivatized sample is analyzed by gas chromatography to separate and quantify the epimers.[2]

Powder X-ray Diffraction (PXRD) for Crystallinity Assessment

PXRD is used to differentiate between the crystalline and amorphous forms of this compound.

Methodology:

-

Sample Preparation: The sample is finely powdered and packed into a sample holder.

-

Instrument Setup: A diffractometer with a copper X-ray source (Cu Kα radiation) is typically used.

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 5° to 40°).

-

Data Analysis: The resulting diffraction pattern is analyzed. Crystalline materials produce sharp, well-defined peaks, while amorphous materials produce a broad halo with no distinct peaks.

Thermogravimetric Analysis (TGA) for Hydration State

TGA measures the change in mass of a sample as a function of temperature, which is useful for determining the water content.

Methodology (based on USP guidelines):

-

Sample Preparation: An accurately weighed sample (10-25 mg) is placed in a TGA crucible.[3][4]

-

Instrument Setup: The analysis is performed under a nitrogen atmosphere with a flow rate of 40 mL/min.[3][4]

-

Heating Program: The sample is heated at a rate of 5°C per minute up to 150°C.[3][4]

-

Data Analysis: The weight loss recorded corresponds to the amount of volatile substances (primarily water) in the sample. The USP specifies the following limits for weight loss:

Biological Activity and Signaling Pathways

The primary biological function of this compound is to provide calcium ions (Ca²⁺) to the body. There is no evidence in the reviewed literature to suggest that the glucoheptonic acid epimers themselves have distinct biological activities. The observed effects are attributable to the physiological roles of calcium.

Calcium is a ubiquitous second messenger that plays a critical role in a vast array of cellular processes. The intracellular concentration of Ca²⁺ is tightly regulated and signals from hormones, neurotransmitters, and other stimuli can trigger a transient increase in cytosolic Ca²⁺, which in turn activates various downstream signaling cascades.

The general mechanism of calcium signaling involves the influx of extracellular calcium through ion channels or the release of calcium from intracellular stores, such as the endoplasmic reticulum. This increase in intracellular calcium is sensed by calcium-binding proteins like calmodulin, which then modulate the activity of enzymes and transcription factors, leading to a cellular response.

Conclusion

The α- and β-epimers of this compound exhibit markedly different physicochemical properties. The α-epimer is typically a sparingly soluble crystalline hydrate, while the amorphous form, a mixture of α- and β-epimers, is very soluble. This difference is a critical consideration in the formulation of stable aqueous solutions of this compound. The biological activity of this compound is attributed to the calcium ion, which is a key player in numerous physiological signaling pathways. The methodologies outlined in this guide provide a framework for the comprehensive characterization of this compound epimers, ensuring the quality and performance of pharmaceutical products containing this important active ingredient.

References

- 1. water360.com.au [water360.com.au]

- 2. Precipitation of this compound from aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. trungtamthuoc.com [trungtamthuoc.com]

- 5. This compound [doi.usp.org]

- 6. Studies on the crystallinity and phase transitions of this compound - UBC Library Open Collections [open.library.ubc.ca]

An In-depth Technical Guide to the Alpha and Beta Epimers of Calcium Gluceptate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alpha and beta epimers of calcium gluceptate, a critical component in pharmaceutical formulations for treating calcium deficiencies. This document delves into the chemical structures, physicochemical properties, and analytical methodologies pertinent to these epimers, offering valuable insights for research and development.

Introduction to this compound and its Epimers

This compound, also known as calcium glucoheptonate, is the calcium salt of glucoheptonic acid. It is a highly water-soluble source of calcium, making it suitable for injectable formulations. Glucoheptonic acid, a seven-carbon sugar acid, can exist as two different epimers at the C2 position: D-glycero-D-gulo-heptonic acid and D-glycero-D-ido-heptonic acid. In the context of this compound, the D-glycero-D-gulo-heptonic acid salt is designated as the alpha (α) epimer. The D-glycero-D-ido-heptonic acid salt is understood to be the beta (β) epimer, arising from the common synthesis method.

The ratio of these two epimers in a this compound product significantly influences its physicochemical properties, most notably its solubility and the stability of its aqueous solutions. Historically, this compound was available as a highly soluble, amorphous, anhydrous mixture of the α and β epimers. However, later production methods yielded a crystalline hydrate (B1144303) of the pure α-epimer, which is considerably less soluble and has a greater tendency to precipitate from solution. This has important implications for the formulation of stable, high-concentration this compound injections.

Chemical Structures

The foundational difference between the alpha and beta epimers of this compound lies in the stereochemistry of the glucoheptonic acid moiety.

Alpha-Epimer: Calcium D-glycero-D-gulo-heptonate

The alpha epimer is the calcium salt of D-glycero-D-gulo-heptonic acid. Its structure is depicted below.

Caption: Structure of the α-epimer of glucoheptonic acid.

Beta-Epimer: Calcium D-glycero-D-ido-heptonate

The beta epimer is the calcium salt of D-glycero-D-ido-heptonic acid. Note the differing stereochemistry at the C2 position compared to the alpha epimer.

Caption: Structure of the β-epimer of glucoheptonic acid.

Physicochemical Properties

The differing stereochemistry of the alpha and beta epimers leads to distinct physical and chemical properties. The data presented below is a summary of findings from various studies. It is important to note that much of the available literature compares the pure crystalline α-epimer to an amorphous mixture of α and β epimers, as the isolated β-epimer is not commercially available as a reference standard.

| Property | α-Epimer (Crystalline Hydrate) | Amorphous Mixture (α and β Epimers) | Reference(s) |

| Physical Form | Crystalline hydrate (3.5 H₂O) | Amorphous anhydrate | , |

| Aqueous Solubility | Sparingly soluble | Very soluble | |

| Solution Stability | Prone to precipitation | More stable in solution | ,, |

| Hygroscopicity | Less hygroscopic | Hygroscopic |

Synthesis and Epimer Formation

The presence of both alpha and beta epimers in commercial this compound is a direct result of its synthesis. The Kiliani-Fischer synthesis is a common method for elongating the carbon chain of aldose sugars. When applied to D-glucose, it results in the formation of two epimeric heptonic acids.

Caption: Simplified workflow of the Kiliani-Fischer synthesis for this compound.

Experimental Protocols

Quantification of Alpha and Beta Epimers by Gas Chromatography (GC)

A method for the quantitative analysis of the α and β epimers in this compound has been described, which is crucial for controlling the quality and ensuring the stability of pharmaceutical preparations. While a detailed, step-by-step protocol is not publicly available in the cited literature, the principles of the methodology are outlined below.

Caption: Workflow for the GC analysis of this compound epimers.

Methodology Overview:

-

Ion Exchange: An aqueous solution of this compound is passed through a cation-exchange resin to remove the calcium ions, yielding a mixture of the free glucoheptonic acids and their corresponding lactones.

-

Lactonization: The resulting solution is freeze-dried, and the acid-lactone mixture is treated with concentrated hydrochloric acid to ensure complete conversion to the γ-lactones.

-

Derivatization: The γ-lactones are then derivatized by trimethylsilylation, for example, with trimethylsilylimidazole, to make them volatile for GC analysis.

-

GC Separation and Quantification: The derivatized epimers are separated and quantified using gas chromatography, likely with a flame ionization detector (FID) or mass spectrometry (MS) for detection.

Characterization by X-ray Diffraction (XRD) and Thermal Analysis

Powder X-ray diffraction (PXRD) and thermal analysis (e.g., thermogravimetric analysis, TGA) are essential techniques for characterizing the solid-state properties of this compound. PXRD can distinguish between the crystalline α-epimer and the amorphous α/β-mixture. TGA is used to determine the water of hydration content.

Mechanism of Action and Clinical Significance

The mechanism of action of this compound is straightforward: it serves as a bioavailable source of calcium ions to replenish depleted levels in the body. Calcium is essential for numerous physiological processes, including nerve impulse transmission, muscle contraction, cardiac function, and bone formation. The primary clinical relevance of understanding the α and β epimers lies in the formulation and manufacturing of stable and effective this compound injections for the treatment of hypocalcemia. A formulation with a higher proportion of the more soluble amorphous mixture of epimers is less likely to precipitate upon storage, ensuring product quality and patient safety.

An In-depth Technical Guide to Calcium Gluceptate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Calcium Gluceptate hydrates, focusing on their core properties, analytical methodologies, and formulation considerations. The information is intended to support research, development, and quality control activities involving this important pharmaceutical ingredient.

Introduction to this compound

This compound, the calcium salt of glucoheptonic acid, is utilized primarily to treat or prevent calcium deficiencies (hypocalcemia)[1][2]. It can exist in various forms, including as an anhydrous substance or as hydrates with differing amounts of water of crystallization[3][4]. The specific form of this compound significantly influences its physicochemical properties, such as solubility and stability, which are critical factors in pharmaceutical formulation[5][6].

This compound is described as the calcium salt of the alpha epimer of glucoheptonic acid, or a mixture of the alpha and beta epimers[3][7]. The ratio of these epimers has been shown to affect the stability of its solutions[6][8].

Physicochemical Properties

The properties of this compound are intrinsically linked to its physical form, with notable differences observed between its crystalline hydrate (B1144303) and amorphous anhydrous forms.

Forms and Hydration States

This compound can be found in the following forms:

-

Crystalline Hydrate (I): Contains 3.5 molecules of water of crystallization per atom of calcium[5][9]. This form is sparingly soluble in water[9].

-

Crystalline Anhydrate (II): A dehydrated form of the crystalline hydrate with higher apparent water solubility[5].

-

Amorphous Anhydrate (III): A very soluble form that was more common commercially before 1980[5][9].

-

Dihydrate (2H₂O): Another hydrated form mentioned in pharmacopeial monographs[4][7].

Solubility

The solubility of this compound is highly dependent on its solid-state form. The amorphous anhydrate is significantly more soluble than the crystalline hydrate.

Table 1: Aqueous Solubility of Different Forms of this compound

| Form | Solubility | Reference |

| Crystalline Hydrate (I) | 0.06 molal (≈3.3% w/v) at 25.5°C | [5] |

| Crystalline Anhydrate (II) | Apparent solubility of 1.3 molal | [5] |

| Amorphous Anhydrate (III) | > 2 molal | [5] |

| General | Very soluble in water | [7][10] |

Stability

The stability of this compound solutions is a critical concern, with precipitation being a known issue[6][8][11]. Factors influencing stability include:

-

Epimeric Ratio: Solutions with a higher proportion of the alpha-epimer tend to be less stable[6][8]. Material complying with USP specifications (pure alpha-epimer) is the least stable in solution[6].

-

Presence of Seed Crystals: Seed crystals of the insoluble hydrate can induce precipitation[8].

-

Temperature: Autoclaving can destroy seed crystals and lead to more stable solutions[5][8].

Quantitative Data

Water Content of Hydrates

The water content of different this compound hydrates is a key parameter for their characterization and is typically determined by thermogravimetric analysis (TGA).

Table 2: Theoretical Water Content of this compound Hydrates

| Hydrate Form | Maximum Weight Loss (%) | Reference |

| Anhydrous | ≤ 1.0 | [4][7] |

| Dihydrate (2H₂O) | ≤ 6.9 | [4][7] |

| Hemiheptahydrate (3.5H₂O) | ≤ 11.4 | [4][7] |

Pharmacokinetic Parameters

A study comparing the bioavailability of this compound with Calcium Carbonate in healthy adult volunteers provided the following data.

Table 3: Relative Bioavailability and Pharmacokinetic Parameters of this compound vs. Calcium Carbonate

| Parameter | Time | Value | Reference |

| Relative Oral Bioavailability (F) | 6 hours | 92% | [12][13][14] |

| Relative Oral Bioavailability (F) | 12 hours | 89% | [12][13][14] |

| 90% CI for Cmax ratio (Test/Reference) | 12 hours | 77.09%–120.31% | [12][13][14] |

| 90% CI for AUC0–t ratio (Test/Reference) | 12 hours | 60.58%–122.30% | [12][13][14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quality control of this compound hydrates.

Determination of Water Content (Loss on Drying)

This method uses thermogravimetric analysis to determine the percentage of volatile substances.

-

Apparatus: Calibrated thermogravimetric analyzer.

-

Sample Size: 10 to 25 mg of this compound, accurately weighed.

-

Procedure:

-

Heat the sample at a rate of 5°C per minute.

-

Maintain a nitrogen atmosphere with a flow rate of 40 mL per minute.

-

Record the thermogram up to 150°C.

-

-

Interpretation: The percentage weight loss corresponds to the water content. Weight loss occurring above approximately 160°C is indicative of decomposition and should not be considered as loss on drying[3][4][7].

Assay (Determination of this compound Content)

This is a titrimetric method to determine the purity of this compound.

-

Sample Preparation: Dissolve approximately 800 mg of this compound, accurately weighed, in 150 mL of water containing 2 mL of 3 N hydrochloric acid[3][15][16].

-

Titration:

-

While stirring, add about 25 mL of 0.05 M edetate disodium (B8443419) (EDTA) from a 50-mL buret.

-

Add 15 mL of 1 N sodium hydroxide (B78521) and 300 mg of hydroxy naphthol blue indicator.

-

Continue the titration with 0.05 M edetate disodium to a blue endpoint.

-

-

Calculation: Each mL of 0.05 M edetate disodium is equivalent to 24.52 mg of C₁₄H₂₆CaO₁₆[3][15].

Analysis of α- and β-Epimers

This gas chromatography (GC) method quantifies the proportion of the alpha- and beta-epimers.

-

Sample Preparation:

-

Pass an aqueous solution of this compound through a cation-exchange resin to obtain a mixture of glucoheptonic acids and their corresponding lactones[6].

-

Freeze-dry the resulting solution[6].

-

Convert the acid-lactone mixture completely to the γ-lactones using concentrated hydrochloric acid[6].

-

Form trimethylsilyl (B98337) (TMS) derivatives of the lactones by reacting with trimethylsilylimidazole in pyridine[8].

-

-

Chromatographic Conditions:

-

Analysis: The two peaks observed correspond to the TMS derivatives of the γ-lactones of the α- and β-glucoheptonic acids[8].

Test for Reducing Sugars

This is a qualitative test to detect the presence of reducing sugars.

-

Procedure:

-

Dissolve 0.50 g of this compound in 10 mL of hot water[3][15].

-

Add 2 mL of 3 N hydrochloric acid and boil for about 2 minutes, then cool[3][15].

-

Add 5 mL of sodium carbonate solution, let it stand for 5 minutes, dilute to 20 mL with water, and filter[3][15].

-

Add 5 mL of the clear filtrate to about 2 mL of alkaline cupric tartrate solution and boil for 1 minute[3][15].

-

-

Acceptance Criteria: No red precipitate is formed immediately[3][15].

Visualizations

Experimental Workflow for Epimer Analysis

The following diagram illustrates the workflow for the gas chromatographic analysis of this compound epimers.

Caption: Workflow for the analysis of α- and β-epimers of this compound.

Interconversion of this compound Forms

This diagram shows the relationship and interconversion between the different solid-state forms of this compound.

References

- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Calcium glucoheptonate | C14H26CaO16 | CID 62859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. newdruginfo.com [newdruginfo.com]

- 4. pharmacopeia.cn [pharmacopeia.cn]

- 5. Studies on the crystallinity and phase transitions of this compound - UBC Library Open Collections [open.library.ubc.ca]

- 6. Precipitation of this compound from aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Glucoheptonate USP EP BP Ph Eur Manufacturers [anmol.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Solubility of this compound and the Preparation of this compound Injection USP | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]

- 10. 29039-00-7 CAS MSDS (this compound, HEMIHEPTAHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. The stability of calcium glucoheptonate solutions - UBC Library Open Collections [open.library.ubc.ca]

- 12. Relative bioavailability and pharmacokinetic comparison of calcium glucoheptonate with calcium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Relative bioavailability and pharmacokinetic comparison of calcium glucoheptonate with calcium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound [drugfuture.com]

- 16. drugfuture.com [drugfuture.com]

Methodological & Application

Application Notes and Protocols for Using Calcium Gluceptate as a Calcium Source in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium is a critical divalent cation in cell culture, playing a vital role in a multitude of cellular processes including cell adhesion, signal transduction, proliferation, and differentiation. While calcium chloride is a common source of calcium in many basal media formulations, alternative sources such as calcium gluceptate offer potential advantages. This compound is an organic calcium salt that is highly soluble in aqueous solutions and may offer improved bioavailability and reduced cytotoxicity in certain cell culture applications.[1] These application notes provide detailed protocols for the use of this compound as a calcium source in cell culture media, summarize available data on its effects, and offer guidance for its application in various research contexts.

Properties of this compound

This compound (C₁₄H₂₆CaO₁₆, Molar Mass: 490.42 g/mol ) is the calcium salt of glucoheptonic acid. It is a highly water-soluble compound, with a solubility of at least 89.2 mg/mL in water.[1] The elemental calcium content of this compound is approximately 8.2% (82 mg of elemental calcium per 1 gram of this compound).[2]

Advantages of Using this compound in Cell Culture

While direct comparative studies in cell culture are limited, the properties of this compound suggest several potential advantages over inorganic calcium salts like calcium chloride:

-

High Solubility: Its excellent solubility can prevent precipitation issues that can sometimes occur with calcium chloride in phosphate- and bicarbonate-rich media, especially at higher concentrations.

-

Organic Counter-ion: The gluceptate anion is a sugar acid, which is generally well-tolerated by cells and may be metabolized, potentially reducing the ionic burden on the cells compared to the chloride ion.

-

Potentially Reduced Cytotoxicity: For sensitive cell lines or in serum-free conditions, an organic calcium salt may be less harsh than an inorganic salt.

Data Presentation: Quantitative Summary

The following tables summarize the available quantitative data on this compound and other calcium sources for comparison.

Table 1: Properties of Common Calcium Sources

| Calcium Source | Molar Mass ( g/mol ) | Elemental Calcium (%) | Solubility in Water |

| This compound | 490.42 | ~8.2%[2] | ≥89.2 mg/mL[1] |

| Calcium Chloride (anhydrous) | 110.98 | ~36.1% | 74.5 g/100 mL |

| Calcium Gluconate | 430.37 | ~9.3%[3] | ~3.5 g/100 mL |

Table 2: Effects of Calcium Glucoheptonate on Cell Viability and Proliferation*

| Cell Line | Concentration (mM) | Incubation Time | Effect on Viability/Proliferation | Reference |

| MG-63 (osteoblast-like) | 0.25 | 48 hours | ~157% proliferation compared to control | [1] |

| MG-63 (osteoblast-like) | 1.0 | 48 hours | Significant increase in proliferation | [1] |

| MG-63 (osteoblast-like) | 2.0 | 48 hours | Significant increase in proliferation | [1] |

| MG-63 (osteoblast-like) | 4.0 | 48 hours | Significant reduction in cell viability | [1] |

| Caco-2 (colorectal epithelial) | 0.25 | Not specified | ~89% viability compared to control | [1] |

| Caco-2 (colorectal epithelial) | 1.0 | Not specified | ~110% viability compared to control | [1] |

| HEK293T (human embryonic kidney) | Not specified | Not specified | No cytotoxicity observed | [1] |

*Note: Data is for Calcium Glucoheptonate, a closely related compound to this compound.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of a sterile 100 mM stock solution of this compound for supplementing cell culture media.

Materials:

-

This compound powder (anhydrous)

-

Cell culture grade water (e.g., WFI or Milli-Q)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Analytical balance and weigh boats

-

Sterile graduated cylinder or serological pipettes

-

Vortex mixer

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh out 4.904 g of anhydrous this compound powder.

-

Transfer the powder to a sterile 50 mL conical tube.

-

Add approximately 80 mL of cell culture grade water to the tube.

-

Vortex thoroughly until the powder is completely dissolved.

-

Bring the final volume to 100 mL with cell culture grade water.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Label the tube clearly with "100 mM this compound," the date of preparation, and your initials.

-

Stability and Storage: Store the stock solution at 4°C for short-term use (up to 2 weeks) or at -20°C for long-term storage (up to 6 months). Note that precipitation of a crystalline hydrate (B1144303) can occur over time, especially with temperature fluctuations.[4] Autoclaving the solution after preparation may increase its stability. If a precipitate is observed, gently warm the solution and vortex to redissolve before use.

Protocol 2: Supplementation of Cell Culture Media with this compound

This protocol provides a general guideline for supplementing basal media with this compound. The optimal concentration should be determined empirically for each cell line and application.

Materials:

-

Basal cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile 100 mM this compound stock solution (from Protocol 1)

-

Sterile serological pipettes or micropipettes with sterile tips

Procedure:

-

Determine the desired final concentration of supplemental calcium. Based on existing literature, a starting range of 0.25 mM to 2.0 mM is recommended for most cell lines.[1]

-

Calculate the volume of the 100 mM stock solution needed to achieve the desired final concentration in your media volume.

-

Formula: Volume of stock (mL) = (Desired final concentration (mM) x Final volume of media (mL)) / 100 mM

-

Example: To prepare 100 mL of media with a final supplemental calcium concentration of 1.0 mM, you would add 1.0 mL of the 100 mM stock solution.

-

-

Aseptically add the calculated volume of the this compound stock solution to your basal medium.

-

Mix the supplemented medium gently by swirling or inverting the bottle.

-

The supplemented medium is now ready for use.